molecular formula C13H10FNO3 B8687254 1-Fluoro-2-benzyloxy-3-nitro-benzene CAS No. 873096-71-0

1-Fluoro-2-benzyloxy-3-nitro-benzene

Cat. No.: B8687254
CAS No.: 873096-71-0
M. Wt: 247.22 g/mol
InChI Key: BGLTYBLRFPUHPJ-UHFFFAOYSA-N
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Description

1-Fluoro-2-benzyloxy-3-nitro-benzene is a substituted benzene derivative featuring a fluorine atom at position 1, a benzyloxy group at position 2, and a nitro group at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex heterocycles and fluorescent probes. For example, it serves as a precursor in the synthesis of imidazoindole derivatives, as demonstrated in the preparation of probe YH-1, where it undergoes sequential functionalization . Its molecular formula is C₁₃H₁₀FNO₃ (calculated molecular weight: 247.22 g/mol), with the benzyloxy group enhancing solubility in organic solvents, while the electron-withdrawing nitro and fluorine groups influence its reactivity in electrophilic substitution reactions.

Properties

CAS No.

873096-71-0

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

1-fluoro-3-nitro-2-phenylmethoxybenzene

InChI

InChI=1S/C13H10FNO3/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

BGLTYBLRFPUHPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Benzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1-Fluoro-2-benzyloxy-3-nitro-benzene C₁₃H₁₀FNO₃ 247.22 Fluoro, Benzyloxy, Nitro High solubility in ethanol/water mixtures; intermediate for fluorescent probes
1-(3,3-Dichloroallyloxy)-2-nitrobenzene C₉H₇Cl₂NO₃ 264.07 Dichloroallyloxy, Nitro No classic hydrogen bonds; used in phenanthrene synthesis
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₅BrFNO₃ 275.03 Bromo, Fluoro, Methoxy, Nitro 95% purity; requires stringent safety protocols due to bromine
1-(Difluoromethoxy)-3-nitrobenzene C₇H₅F₂NO₃ 189.12 Difluoromethoxy, Nitro 98% purity; used in agrochemical synthesis
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene C₇H₅BrFNO₂ 234.03 Bromo, Fluoro, Methyl, Nitro 98% purity; intermediate in pharmaceuticals

Key Observations :

  • Electronic Effects : The benzyloxy group in the target compound donates electron density via resonance, moderating the electron-withdrawing effects of the nitro and fluorine groups. In contrast, compounds like 1-(3,3-Dichloroallyloxy)-2-nitrobenzene lack such resonance stabilization, leading to reduced stability under acidic conditions .
  • Solubility : The benzyloxy group enhances organic solubility compared to methoxy or difluoromethoxy derivatives (e.g., 1-(Difluoromethoxy)-3-nitrobenzene), which exhibit lower molecular weights but higher polarity .

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